An In-depth Technical Guide to Z-D-Ser-OH: Structure, Synthesis, and Biological Relevance
An In-depth Technical Guide to Z-D-Ser-OH: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-D-serine (Z-D-Ser-OH), a key derivative of the non-proteinogenic amino acid D-serine. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and explores the significant biological roles of its parent compound, D-serine, in neuromodulation.
Core Structure and Properties of Z-D-Ser-OH
Z-D-Ser-OH, also known as N-Cbz-D-serine, is a synthetic amino acid derivative. Its structure consists of the D-enantiomer of serine with its amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis and other complex organic syntheses as it prevents unwanted reactions of the amino group while allowing for modifications at other sites of the molecule.
The fundamental structure of Z-D-Ser-OH is characterized by the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol .[1] Its IUPAC name is (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid.[1] The presence of the benzyloxycarbonyl group makes the molecule more lipophilic compared to free D-serine.
Physicochemical Data
The following table summarizes key quantitative data for Z-D-Ser-OH.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅ | [1] |
| Molecular Weight | 239.22 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 117 - 120 °C | |
| XLogP3 | 0.4 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 5 | |
| NAAA Inhibition (IC₅₀) | > 100 μM |
Chemical Structure Visualization
The chemical structure of Z-D-Ser-OH is depicted below, illustrating the D-serine backbone with the N-terminal benzyloxycarbonyl protecting group.
Experimental Protocols
Synthesis of N-α-benzyloxycarbonyl-D-serine (Z-D-Ser-OH)
This protocol describes the synthesis of Z-D-Ser-OH via the reaction of D-serine with benzyl chloroformate under basic conditions, a method adapted from standard procedures for N-Cbz protection of amino acids.
Materials:
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D-serine
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Sodium bicarbonate (NaHCO₃)
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Benzyl chloroformate (Cbz-Cl)
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Acetone
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Water (deionized)
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Ethyl acetate
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Methylene chloride
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Concentrated hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Stir plate and stir bar
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Round-bottom flask
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution of D-serine: In a round-bottom flask, dissolve D-serine (1 equivalent) and sodium bicarbonate (1 equivalent) in a mixture of water and acetone. Stir the solution until all solids have dissolved.
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Addition of Benzyl Chloroformate: Cool the solution in an ice bath. Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: a. Remove the acetone from the reaction mixture using a rotary evaporator. b. Wash the remaining aqueous solution twice with methylene chloride to remove any unreacted benzyl chloroformate and other organic impurities. c. Acidify the aqueous layer to a pH of approximately 2.5 with concentrated hydrochloric acid. The product should precipitate out of the solution. d. Extract the product into ethyl acetate (3x).
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Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate. c. Filter the solution to remove the drying agent. d. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
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Recrystallization: The crude Z-D-Ser-OH can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to obtain a white crystalline solid.
Biological Significance and Signaling Pathways
While Z-D-Ser-OH is primarily a synthetic compound used in research and development, its parent molecule, D-serine, is a crucial neuromodulator in the mammalian central nervous system.
The Role of D-Serine in NMDA Receptor Signaling
D-serine functions as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. For the NMDA receptor to become fully active, it requires the binding of both glutamate and a co-agonist, which can be either glycine or D-serine. D-serine is thought to be the primary endogenous ligand for this site in many brain regions.
The synthesis of D-serine from its enantiomer, L-serine, is catalyzed by the pyridoxal 5'-phosphate-dependent enzyme, serine racemase. This conversion primarily occurs in astrocytes and neurons. The release of D-serine from these cells into the synaptic cleft allows it to modulate the activity of NMDA receptors on postsynaptic neurons, thereby influencing processes such as learning, memory, and neuronal development.
The following diagram illustrates the synthesis of D-serine and its subsequent role in the activation of the NMDA receptor.
